molecular formula C10H11BrN2O2S B14916715 tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate

Cat. No.: B14916715
M. Wt: 303.18 g/mol
InChI Key: VXMCTENMLGLBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a brominated thiazole derivative featuring a cyanoacetate ester group. Its synthesis typically involves coupling reactions between tert-butyl 2-cyanoacetate and brominated thiazole precursors, as inferred from analogous protocols for chloro-substituted dithiazolylidenes (e.g., (Z)-tert-butyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-cyanoacetate) . The tert-butyl group enhances steric bulk and lipophilicity, while the bromine atom at the 4-position of the thiazole ring facilitates further functionalization via cross-coupling reactions. This compound is a critical intermediate in pharmaceuticals and agrochemicals due to its reactivity and stability .

Properties

Molecular Formula

C10H11BrN2O2S

Molecular Weight

303.18 g/mol

IUPAC Name

tert-butyl 2-(4-bromo-1,3-thiazol-2-yl)-2-cyanoacetate

InChI

InChI=1S/C10H11BrN2O2S/c1-10(2,3)15-9(14)6(4-12)8-13-7(11)5-16-8/h5-6H,1-3H3

InChI Key

VXMCTENMLGLBOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC(=CS1)Br

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings via condensation of thioureas or thioamides with α-haloketones or esters.

Method 1: Thiourea and α-Bromoketone Condensation
  • Procedure : A brominated thiourea derivative reacts with ethyl α-bromoacetoacetate in ethanol under reflux (24–48 hours).
  • Mechanism : Nucleophilic attack by the sulfur atom on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
  • Yield : 65–78%.
  • Advantages : Scalable, uses inexpensive reagents.
  • Challenges : Requires strict control of stoichiometry to avoid side products.
Method 2: Thioamide and Dichloroacetone Reaction
  • Procedure : 4-Bromo-2-aminothiazole is condensed with dichloroacetone in the presence of K₂CO₃ in DMF at 80°C.
  • Yield : 69–80%.
  • Key Step : Subsequent esterification with tert-butyl cyanoacetate using DCC/DMAP.

Suzuki-Miyaura Cross-Coupling

This method introduces the bromine post-cyclization, offering flexibility in functionalization.

Method 3: Palladium-Catalyzed Coupling
  • Procedure : A pre-formed thiazole intermediate undergoes Suzuki coupling with a boronic acid derivative (e.g., 4-bromophenylboronic acid) using Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O.
  • Yield : 60–74%.
  • Optimization : Microwave irradiation reduces reaction time from 24 hours to 2 hours.

Nucleophilic Substitution on Pre-Formed Thiazoles

Direct functionalization of a bromothiazole core is a streamlined approach.

Method 4: Alkylation with tert-Butyl Cyanoacetate
  • Procedure : 4-Bromo-2-aminothiazole reacts with tert-butyl cyanoacetate in the presence of NaH or K₂CO₃ in DMF at 60°C.
  • Yield : 70–86%.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) achieves >99% purity.

Comparative Analysis of Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (HPLC)
Hantzsch Cyclization Thiourea, α-bromoacetoacetate Ethanol, reflux, 24–48 h 65–78 95–99
Suzuki Coupling Thiazole boronic ester Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O 60–74 90–97
Nucleophilic Substitution 4-Bromo-2-aminothiazole NaH/K₂CO₃, DMF, 60°C 70–86 98–99.5

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in nucleophilic substitutions but may require rigorous drying.
  • Elevated temperatures (>80°C) promote cyclization but risk decomposition of tert-butyl esters.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ shows higher efficiency than Pd(PPh₃)₄ in Suzuki reactions but is cost-prohibitive.
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions due to superior solubility.

Scalability and Industrial Feasibility

  • Method 4 (nucleophilic substitution) is preferred for large-scale synthesis due to fewer steps and higher yields.
  • Cost analysis : Raw material costs are minimized using tert-butyl cyanoacetate ($20–30/mol) compared to boronic acids ($150–200/mol).

Key Citations :

  • Hantzsch method optimization.
  • Suzuki coupling protocols.
  • Esterification techniques.

Chemical Reactions Analysis

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Chloro vs. Bromo Substituents
  • tert-Butyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-cyanoacetate (17): This analog replaces bromine with chlorine. Chlorine’s lower electronegativity and weaker leaving-group ability reduce its reactivity in nucleophilic substitutions compared to bromine. However, it exhibits higher thermal stability during reactions like protodecarboxylation at 132°C .
  • tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate: Bromine’s superior leaving-group capacity enhances utility in Suzuki or Buchwald-Hartwig couplings, making it preferable for synthesizing complex heterocycles .
Ethyl Esters vs. tert-Butyl Esters
  • Ethyl 3-Bromo-5-cyanoisothiazole-4-carboxylate (26b): Ethyl esters, such as this isothiazole derivative, offer higher solubility in polar solvents (e.g., Et₂O) but are more prone to hydrolysis than tert-butyl esters. Compound 26b was synthesized in 87% yield via HBr treatment, highlighting efficient bromination pathways .
  • This compound: The tert-butyl group confers steric protection, reducing hydrolysis rates and enhancing stability under acidic conditions (e.g., TsOH-mediated protodecarboxylation) .

Core Heterocycle Modifications

Thiazole vs. Benzothiazole Derivatives
  • Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Benzothiazole derivatives, synthesized via three-component reactions involving indoles, exhibit extended π-conjugation, altering electronic properties. These compounds show strong fluorescence, unlike simpler thiazoles, but require longer reaction times (5 hours under reflux) .
  • This compound: The simpler thiazole core enables faster synthetic modifications, with reactions often completing within 1–2 hours under optimized conditions .

Functional Group Comparisons

Cyanoacetate vs. Carboxylate Esters
  • (R)-N-{(S)-1-(4-Bromothiazol-2-yl)-2-[(tert-butyldimethylsilyl)oxy]ethyl}-2-methylpropane-2-sulfinamide (17): Sulfinamide derivatives lack the cyano group, reducing electrophilicity but enabling chiral resolution. The tert-butyldimethylsilyl (TBS) group improves steric shielding compared to tert-butyl esters .
  • This compound: The cyano group enhances electrophilicity, facilitating nucleophilic additions or cyclizations.

Biological Activity

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, highlighting its antimicrobial, antifungal, and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrN2O2S
  • Molecular Weight : Approximately 303.18 g/mol
  • Structure : The compound features a thiazole ring substituted with a bromine atom and a cyanoacetate functional group, which is crucial for its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The thiazole ring is known for its role in enzyme inhibition, making this compound a potential candidate for treating infections caused by bacteria and fungi.

  • Mechanism of Action :
    • The compound acts by inhibiting key enzymes involved in nucleic acid metabolism, particularly nucleases that degrade nucleic acids. This inhibition can lead to the disruption of microbial growth and reproduction.
    • Studies have demonstrated its effectiveness against various pathogenic strains, suggesting its potential use in therapeutic applications.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development:

  • Nuclease Inhibition : It has shown potential as an inhibitor of nucleases, which are critical in genetic research and therapy. This property may be useful in developing treatments for diseases involving nucleic acid degradation.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed significant inhibition zones compared to control groups.
    • The compound was particularly effective against Gram-positive bacteria, indicating its potential as a therapeutic agent.
  • Fungal Inhibition :
    • Another investigation focused on the antifungal properties, revealing that this compound effectively inhibited the growth of several fungal species, including Candida spp.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl (4-bromothiazol-2-yl)carbamate405939-39-10.83Contains a carbamate instead of cyanoacetate
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate1000576-79-30.79Methyl substitution alters reactivity
tert-Butyl thiazol-2-ylcarbamate170961-15-60.88Lacks bromine substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.